

# Fgfr4-IN-5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This whitepaper provides a comprehensive technical overview of **Fgfr4-IN-5**, a potent and selective covalent inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and therapeutic potential of this compound, particularly in the context of hepatocellular carcinoma (HCC).

# **Chemical Properties and IUPAC Name**

**Fgfr4-IN-5** is a small molecule inhibitor characterized by the following properties:



| Property          | Value                                                                                                                       |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-[(3R)-1-[6-[2,6-dichloro-3,5-dimethoxy-phenyl]-8-methyl-7-oxo-pyrrolo[2,3-d]pyrimidin-2-yl]pyrrolidin-3-yl]prop-2-enamide |
| Molecular Formula | C23H23Cl2N5O5                                                                                                               |
| Molecular Weight  | 520.37 g/mol                                                                                                                |
| SMILES            | CN1C2=NC(N[C@@H]3COC[C@@H]3NC(C=<br>C)=O)=NC=C2C=C(C4=C(Cl)C(OC)=CC(OC)=<br>C4Cl)C1=O                                       |
| CAS Number        | 1628793-01-0                                                                                                                |
| Appearance        | White to off-white solid                                                                                                    |
| Solubility        | Soluble in DMSO                                                                                                             |

## **Mechanism of Action**

**Fgfr4-IN-5** is a selective and covalent inhibitor of FGFR4. It exerts its therapeutic effect by irreversibly binding to a specific cysteine residue within the ATP-binding pocket of the FGFR4 kinase domain. This covalent modification blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.

The primary signaling cascade inhibited by **Fgfr4-IN-5** is the FGFR4 pathway, which, upon activation by its ligand FGF19, triggers downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt signaling cascades.[1] By blocking these pathways, **Fgfr4-IN-5** effectively suppresses tumor growth and induces apoptosis in FGFR4-driven cancers.

Below is a diagram illustrating the FGFR4 signaling pathway and the point of intervention by **Fgfr4-IN-5**.





Click to download full resolution via product page

FGFR4 Signaling Pathway and Inhibition by Fgfr4-IN-5.



# **Quantitative Data**

The following tables summarize the key quantitative data for **Fgfr4-IN-5**, demonstrating its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity

| Target | IC50 (nM) |
|--------|-----------|
| FGFR4  | 6.5[2][3] |
| FGFR1  | >1000     |
| FGFR2  | >1000     |
| FGFR3  | >1000     |

Table 2: In Vivo Pharmacokinetics in Preclinical Models[2][3]

| Species              | Dose<br>(mg/kg,<br>oral) | Cmax<br>(ng/mL) | Tmax (h) | AUC<br>(ng·h/mL) | Oral<br>Bioavailabil<br>ity (%) |
|----------------------|--------------------------|-----------------|----------|------------------|---------------------------------|
| Mouse                | 10                       | 423             | 2        | 1890             | 20                              |
| Rat                  | 10                       | 588             | 4        | 3450             | 12                              |
| Cynomolgus<br>Monkey | 10                       | 2820            | 6        | 25600            | 27                              |

Table 3: In Vivo Efficacy in a Hep3B Orthotopic Xenograft Model[2][3]

| Treatment Group | Dose      | Dosing Schedule | Tumor Growth Inhibition (%ΔT/ ΔC) |
|-----------------|-----------|-----------------|-----------------------------------|
| Vehicle Control | -         | -               | -                                 |
| Fgfr4-IN-5      | 100 mg/kg | Twice daily     | Strong antitumor activity         |



# **Experimental Protocols**

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

## In Vitro Kinase Inhibition Assay (Omnia® Kinase Assay)

- Reagents and Materials: Recombinant human FGFR kinases, ATP, appropriate peptide substrate (e.g., Sov-2), and Omnia® Kinase Assay reagents (Invitrogen).
- Procedure: a. Prepare a serial dilution of **Fgfr4-IN-5** in DMSO. b. In a 384-well plate, add the kinase, peptide substrate, and the diluted inhibitor. c. Initiate the reaction by adding ATP. d. Incubate the plate at 30°C for the recommended time. e. Stop the reaction and measure the fluorescence intensity using a microplate reader. f. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

### Western Blot Analysis of pFGFR4 Inhibition in Cells

- Cell Culture: Culture FGFR4-dependent cancer cell lines (e.g., HuH-7, Hep3B) in appropriate media.
- Treatment: Treat cells with varying concentrations of **Fgfr4-IN-5** for a specified duration.
- Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate
  the membrane with primary antibodies against pFGFR4 (Tyr642) and total FGFR4 overnight
  at 4°C. c. Wash the membrane and incubate with HRP-conjugated secondary antibodies. d.
  Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
  e. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.



# In Vivo Antitumor Efficacy in an Orthotopic Hepatocellular Carcinoma (HCC) Xenograft Model

- Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
- Tumor Cell Implantation: Surgically implant human HCC cells (e.g., Hep3B) into the liver of the mice.
- Treatment: a. Once tumors are established, randomize the mice into treatment and control groups. b. Administer **Fgfr4-IN-5** orally (e.g., by gavage) at the desired dose and schedule. c. The control group receives the vehicle solution.
- Tumor Monitoring: Monitor tumor growth over time using a suitable imaging modality (e.g., bioluminescence imaging or ultrasound).
- Efficacy Evaluation: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume. Calculate the tumor growth inhibition ( $\%\Delta T/\Delta C$ ).
- Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Below is a workflow diagram for the in vivo efficacy study.





Click to download full resolution via product page

Workflow for In Vivo Antitumor Efficacy Study.



#### Conclusion

**Fgfr4-IN-5** is a highly potent and selective covalent inhibitor of FGFR4 with demonstrated in vitro and in vivo antitumor activity in models of hepatocellular carcinoma. Its favorable pharmacokinetic profile and significant efficacy in preclinical models make it a promising candidate for further development as a targeted therapy for FGFR4-driven cancers. This technical guide provides a foundational resource for researchers to further explore the therapeutic potential of **Fgfr4-IN-5**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer [frontiersin.org]
- 3. Identification of FGFR4 as a Potential Therapeutic Target for Advanced-Stage High-Grade Serous Ovarian Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fgfr4-IN-5: A Technical Guide for Researchers].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180469#fgfr4-in-5-chemical-properties-and-iupacname]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com